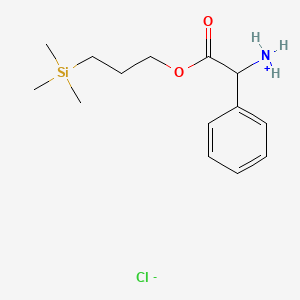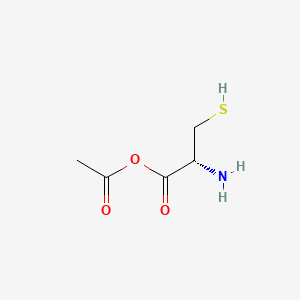
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline is a chemical compound that belongs to the class of oxazolines It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a methylamino group and an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6,7,8-tetrahydro-1-naphthalenemethylamine. This can be achieved through the reduction of 1-naphthaldehyde followed by reductive amination.
Formation of Oxazoline Ring: The key step involves the cyclization of the amine with an appropriate carboxylic acid derivative, such as 2-bromoacetic acid, under basic conditions to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Controlling temperature, pressure, and solvent choice to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of tetrahydro derivatives or primary amines.
Substitution: Formation of substituted oxazolines or naphthalene derivatives.
Applications De Recherche Scientifique
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-thiazoline: Similar structure but with a thiazoline ring instead of an oxazoline ring.
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-imidazoline: Contains an imidazoline ring, offering different chemical properties.
Uniqueness
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline is unique due to its specific combination of a naphthalene ring and an oxazoline ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
101931-37-7 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-2-7-13-11(4-1)5-3-6-12(13)10-16-14-15-8-9-17-14/h3,5-6H,1-2,4,7-10H2,(H,15,16) |
Clé InChI |
RQEWSHOBBNZGQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2CNC3=NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


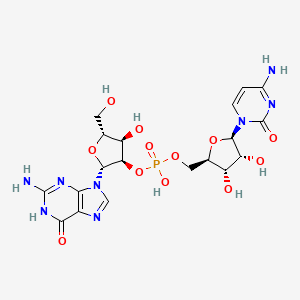


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
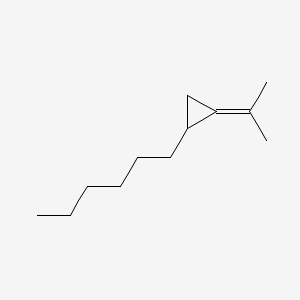
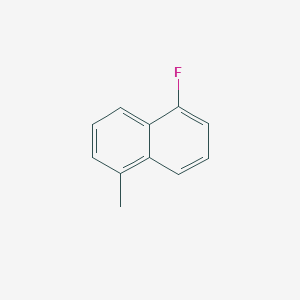
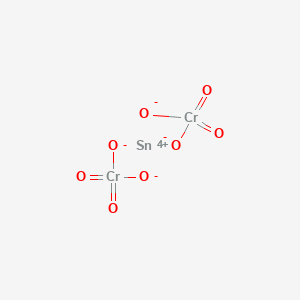


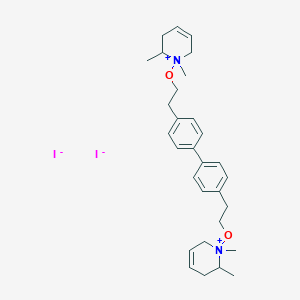

![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
